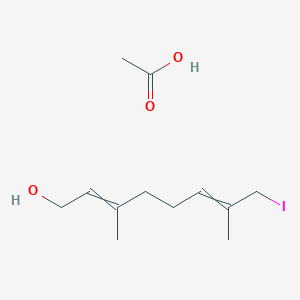
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol is a chemical compound with a complex structure. It is a derivative of geraniol, a monoterpenoid and an alcohol. This compound is characterized by the presence of an iodine atom, which significantly alters its chemical properties compared to its parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol typically involves the iodination of geraniol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a controlled environment to ensure the selective iodination at the desired position on the geraniol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, reverting it to its parent compound.
Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geraniol: The parent compound, lacking the iodine atom.
Nerol: An isomer of geraniol with similar properties.
Geranyl acetate: An ester derivative of geraniol.
Uniqueness
The presence of the iodine atom in acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol makes it unique compared to its similar compounds
Eigenschaften
CAS-Nummer |
153336-17-5 |
|---|---|
Molekularformel |
C12H21IO3 |
Molekulargewicht |
340.20 g/mol |
IUPAC-Name |
acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17IO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5-6,12H,3-4,7-8H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
IXNJKCMGMSRGML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)CCC=C(C)CI.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
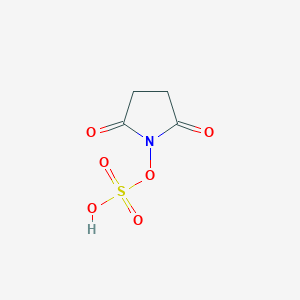
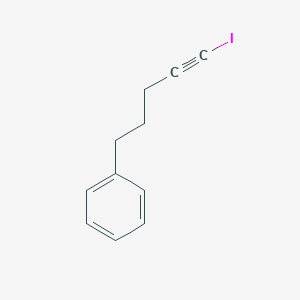
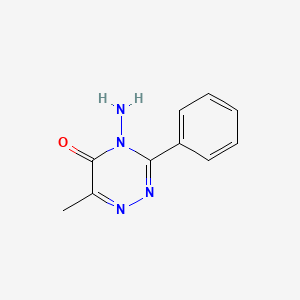

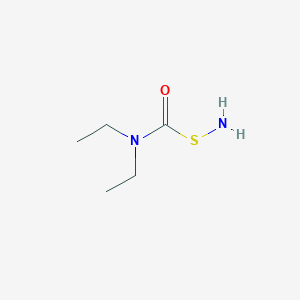
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
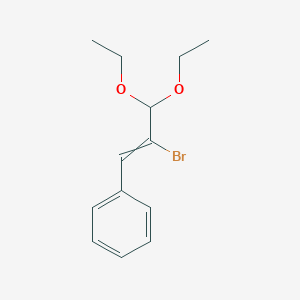
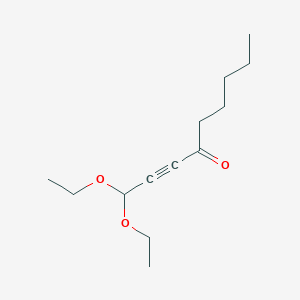
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
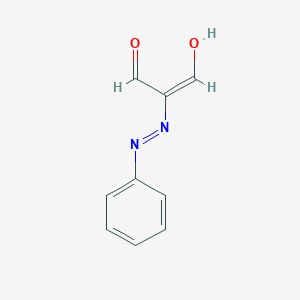
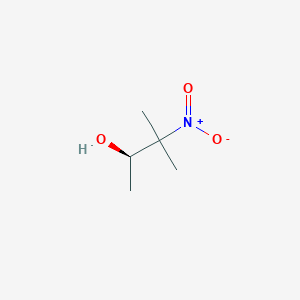
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
